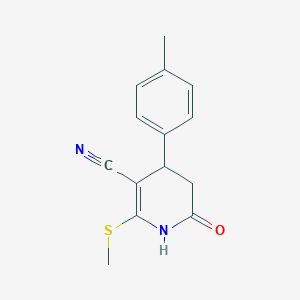![molecular formula C19H21Br2N3O B11107825 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide](/img/structure/B11107825.png)
2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes brominated aromatic rings and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine in the presence of a catalyst to yield 3,5-dibromo-4-methylaniline.
Acylation: The brominated aniline is then acylated with acetyl chloride to form 2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide.
Condensation: Finally, the acetohydrazide is condensed with 4-phenylbutan-2-one under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and acylation steps, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Substitution: The bromine atoms on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with new functional groups replacing bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated aromatic rings make it a versatile intermediate for further functionalization.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as flame retardants or polymers with enhanced stability.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The brominated aromatic rings and hydrazide group could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide: A simpler analog without the phenylbutan-2-ylidene group.
3,5-Dibromo-4-methylphenylhydrazine: Lacks the acetohydrazide moiety.
4-Phenylbutan-2-one derivatives: Compounds with similar side chains but different aromatic substitutions.
Uniqueness
The uniqueness of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide lies in its combination of brominated aromatic rings and a hydrazide group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C19H21Br2N3O |
|---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(Z)-4-phenylbutan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C19H21Br2N3O/c1-13(8-9-15-6-4-3-5-7-15)23-24-19(25)12-22-16-10-17(20)14(2)18(21)11-16/h3-7,10-11,22H,8-9,12H2,1-2H3,(H,24,25)/b23-13- |
InChI Key |
WTEKUCCECRUASV-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C(/C)\CCC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=C(C)CCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11107742.png)
![(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11107748.png)
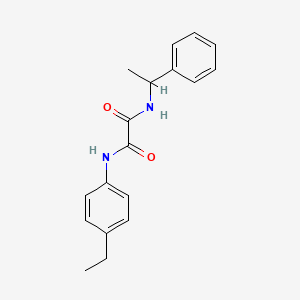
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11107760.png)
![N-(2,3-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11107764.png)
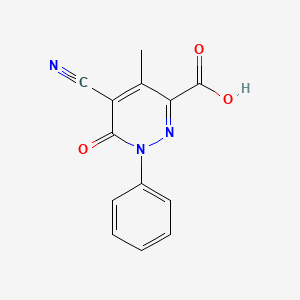
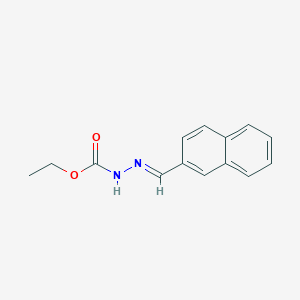
![2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11107770.png)
![2-ethyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11107772.png)
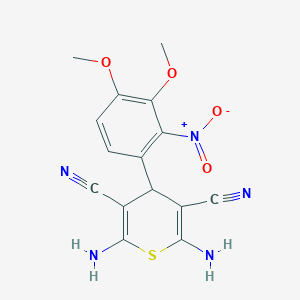
![4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11107776.png)
![5-[(6-{(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11107778.png)
![2-[(2Z)-4-(4-iodophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11107782.png)
